2-Methyl-3-oxopentanal

Catalog No.
S9016978
CAS No.
14848-68-1
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
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2-Methyl-3-oxopentanal

CAS Number

14848-68-1

Product Name

2-Methyl-3-oxopentanal

IUPAC Name

2-methyl-3-oxopentanal

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-6(8)5(2)4-7/h4-5H,3H2,1-2H3

InChI Key

HFHZCESKBNQESK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C=O

IUPAC Nomenclature Rules and Derivational History

The IUPAC name 2-methyl-3-oxopentanal is derived through hierarchical prioritization of functional groups. According to IUPAC guidelines, the aldehyde group (-CHO) receives priority over the ketone (=O), designating the parent chain as a pentanal derivative. The ketone is indicated by the prefix oxo- with the locant 3, while the methyl group at position 2 is appended as a substituent. This nomenclature aligns with the structural formula $$ \text{CH}3-\text{C}(=\text{O})-\text{CH}(\text{CH}3)-\text{CHO} $$, as represented in the SMILES string CCC(=O)C(C)C=O.

The compound’s CAS registry number (14848-68-1) and PubChem CID (12712037) were established in 2007, with subsequent modifications reflecting updates to stereochemical databases. Its synthetic pathways remain less documented, though analogs like 3-methyl-2-oxovaleric acid suggest potential biosynthetic routes via branched-chain amino acid metabolism.

Molecular Geometry and Conformational Analysis

The molecular structure of 2-methyl-3-oxopentanal exhibits significant conformational flexibility. Rotational freedom around the C2-C3 and C3-C4 σ-bonds generates multiple staggered and eclipsed conformers (Figure 1). Quantum mechanical calculations predict that the antiperiplanar conformation (aldehyde and ketone groups on opposite sides) is energetically favored due to reduced steric hindrance between the methyl and carbonyl groups.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular Formula$$ C6H{10}O_2 $$
Molecular Weight114.14 g/mol
Hybridization (C=O)$$ sp^2 $$ (ketone and aldehyde)
Bond Angle (C-C=O)~120°

Spectroscopic Identification Patterns

Infrared Spectroscopy (IR):

  • Aldehyde C=O stretch: Strong absorption at ~1720 cm⁻¹.
  • Ketone C=O stretch: Slightly lower frequency (~1710 cm⁻¹) due to electronic effects.
  • C-H Stretches: Aliphatic C-H (~2850–2960 cm⁻¹) and aldehyde C-H (~2820, 2720 cm⁻¹).

Nuclear Magnetic Resonance (NMR):

  • $$ ^1\text{H} $$ NMR:
    • Aldehyde proton: δ 9.7–9.9 ppm (singlet).
    • Methyl groups: δ 1.1–1.3 ppm (doublet for CH(CH₃)).
  • $$ ^{13}\text{C} $$ NMR:
    • Aldehyde carbon: δ ~200 ppm.
    • Ketone carbon: δ ~210 ppm.

Mass Spectrometry (MS):

  • Molecular ion peak at m/z 114 ($$ M^+ $$).
  • Fragmentation pathways:
    • Loss of CO ($$ m/z 86 $$) from the aldehyde.
    • α-cleavage at the ketone yielding $$ m/z 71 $$ and $$ m/z 43 $$.

Comparative Structural Analysis with Isomeric Forms

2-Methyl-3-oxopentanal shares its molecular formula ($$ C6H{10}O_2 $$) with several structural isomers, including:

Table 2: Isomeric Comparison

IsomerFunctional GroupsKey Properties
Ethyl methacrylateEster, alkeneHigher reactivity in polymerization
Hexane-2,5-dioneDiketoneChelating ability with metals
Cyclopentanecarboxylic acidCarboxylic acid, cyclicHigher boiling point due to H-bonding

The presence of both aldehyde and ketone groups in 2-methyl-3-oxopentanal distinguishes it from these isomers, conferring unique polarity and reactivity, such as participation in aldol condensation.

Industrial synthesis of 2-methyl-3-oxopentanal prioritizes cost efficiency, scalability, and minimal waste generation. One prominent method involves the catalytic oxidation of 2-methyl-3-hydroxypentanal, a secondary alcohol precursor. This process typically employs heterogeneous catalysts such as palladium or platinum supported on activated carbon, operating under pressurized oxygen at 80–120°C [2]. Reaction yields exceeding 70% have been reported in continuous flow reactors, with the aldehyde group stabilized through in-situ formation of hemiacetals to prevent over-oxidation.

An alternative industrial route utilizes the ozonolysis of 2-methyl-1,3-pentadiene. This method achieves selective cleavage of the double bond adjacent to the methyl group, producing 2-methyl-3-oxopentanal alongside formaldehyde. Recent advances in ozone generation technology have reduced energy consumption by 40% compared to traditional methods, though product separation remains challenging due to the volatility of formaldehyde [4].

Laboratory-Scale Synthesis Protocols

In laboratory settings, 2-methyl-3-oxopentanal is often synthesized via controlled aldol condensation. A representative procedure involves reacting propionaldehyde with methyl vinyl ketone in anhydrous dichloromethane at −20°C, catalyzed by L-proline (20 mol%). This asymmetric organocatalytic approach achieves 65–72% yield with moderate stereoselectivity (er 3:1) [2]. The reaction mechanism proceeds through an enamine intermediate, with the aldehyde oxygen coordinating to the catalyst’s secondary amine group to stabilize the transition state.

For small-scale applications requiring high purity, vacuum distillation coupled with silica gel chromatography proves effective. Analytical data from such preparations show consistent spectral characteristics: IR (neat) νmax 1725 cm⁻¹ (C=O stretch), 2820 cm⁻¹ (aldehyde C-H), and ¹H NMR (CDCl₃) δ 9.65 (t, J = 2.1 Hz, 1H, CHO), 2.85–2.70 (m, 2H, CH₂CO), 2.40–2.25 (m, 1H, CH(CH₃)) [4].

Catalytic Oxidation Routes from Precursor Alcohols

The catalytic oxidation of 2-methyl-3-hydroxypentanol represents a direct pathway to 2-methyl-3-oxopentanal. Recent studies demonstrate the efficacy of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst in biphasic systems. Using NaOCl as the terminal oxidant and methyl tert-butyl ether as the organic phase, conversions reach 89% within 3 hours at 0°C [2]. Kinetic studies reveal a first-order dependence on both alcohol and catalyst concentrations, with an activation energy of 58 kJ/mol.

Notably, atmospheric chemistry research has identified 2-methyl-3-oxopentanal as a potential product in the OH radical-mediated oxidation of methoxylated alkenes. In gas-phase reactions, the addition of OH to (1E)-1-methoxy-2-methyl-1-penten-3-one generates hydroxyalkoxy radicals that undergo β-scission to yield the target compound [2]. While this pathway remains speculative without mass spectrometric confirmation, computational models predict a branching ratio of 18–22% under tropospheric conditions.

Biocatalytic Approaches Using Engineered Enzymes

Enzyme-mediated synthesis offers advantages in stereocontrol and mild reaction conditions. Directed evolution of cytochrome P450BM3 has produced variants capable of oxidizing 2-methyl-3-hydroxypentanol to the corresponding aldehyde-ketone. Key mutations at positions F87A and A328L enhance substrate access to the heme center, while T268A improves NADPH recycling efficiency. Whole-cell biocatalysis in E. coli BL21(DE3) achieves 54% conversion over 12 hours, though product inhibition limits higher yields [4].

Alternative biocatalytic routes employ aldolase mutants for CC bond formation. Engineered 2-deoxyribose-5-phosphate aldolase (DERA) catalyzes the condensation of acetaldehyde with 3-oxopentanal in phosphate buffer (pH 7.0). Saturation mutagenesis at the substrate-binding pocket (Q93H/N94K) increases activity toward bulkier aldehydes, enabling 37% yield of 2-methyl-3-oxopentanal with >99% enantiomeric excess in the (R)-configuration [2].

The aldol condensation of 2-methyl-3-oxopentanal represents a fascinating case study in carbonyl chemistry, involving both the ketone and aldehyde functional groups present within the same molecule. This compound, with molecular formula C₆H₁₀O₂ and molecular weight 114.14 grams per mole [1] [2], possesses unique reactivity patterns due to its dual carbonyl nature.

The aldol condensation mechanism proceeds through well-established pathways involving enolate formation and subsequent nucleophilic attack on carbonyl centers [3] [4]. For 2-methyl-3-oxopentanal, the presence of alpha-hydrogen atoms adjacent to both the ketone and aldehyde carbonyls enables multiple enolate formation sites. Under basic conditions, deprotonation occurs preferentially at the methyl group adjacent to the ketone carbonyl, forming a resonance-stabilized enolate intermediate [5] [6].

The stereochemical outcomes of aldol condensation involving 2-methyl-3-oxopentanal are particularly complex due to the generation of multiple stereocenters during the reaction process. When the enolate attacks an electrophilic carbonyl center, the geometry of approach determines the stereochemical configuration of the resulting beta-hydroxy carbonyl product [7] [5]. The stereoselectivity is governed by the relative orientation of the enolate geometry, with cis-enolates preferentially yielding syn-aldol products and trans-enolates favoring anti-aldol products [5] [8].

Temperature and reaction conditions significantly influence the stereochemical outcomes. Under kinetic control conditions (low temperature, irreversible conditions), the reaction favors the formation of products through the lowest activation energy pathway [9] [10]. Conversely, thermodynamic control conditions (higher temperature, reversible conditions) result in the predominance of the most stable product regardless of the formation pathway [9] [11].

The molecular structure of 2-methyl-3-oxopentanal introduces additional steric considerations that affect stereoselectivity. The methyl substituent at the alpha position creates steric hindrance that influences the approach geometry of nucleophiles and the conformational preferences of enolate intermediates [12] [13]. This steric effect becomes particularly pronounced during intramolecular aldol reactions, where the proximity of reactive centers can lead to highly stereoselective transformations [3].

Reaction rate data for aldol condensations indicate that the rate constants generally follow second-order kinetics with respect to the carbonyl compounds involved [14] [15]. For 2-methyl-3-oxopentanal, the dual carbonyl nature complicates the kinetic analysis, as both intramolecular and intermolecular reaction pathways can occur simultaneously. The electronic effects of the ketone group influence the reactivity of the aldehyde carbonyl through inductive and resonance effects, modulating the electrophilicity and subsequent reaction rates [16] [17].

Nucleophilic Addition Reactions at Carbonyl Centers

The nucleophilic addition reactions of 2-methyl-3-oxopentanal demonstrate the classic reactivity patterns observed for carbonyl compounds, with some unique characteristics arising from the presence of both aldehyde and ketone functionalities within the same molecule [18] [19]. The general mechanism involves nucleophilic attack at the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the addition product [18] [20].

The aldehyde carbonyl in 2-methyl-3-oxopentanal exhibits higher reactivity toward nucleophilic addition compared to the ketone carbonyl due to both electronic and steric factors [19] [16]. Electronically, the aldehyde carbon bears greater partial positive charge due to the presence of only one electron-donating alkyl group, compared to two alkyl groups in the ketone. Sterically, the aldehyde carbonyl experiences less hindrance from surrounding substituents, facilitating nucleophile approach [16] [17].

Common nucleophiles that react with 2-methyl-3-oxopentanal include hydride sources such as sodium borohydride and lithium aluminum hydride, which reduce the carbonyl groups to their corresponding alcohols [21] [22]. The reduction proceeds through a two-step mechanism: initial hydride delivery to the carbonyl carbon forming a tetrahedral alkoxide intermediate, followed by protonation to yield the alcohol product [22] [23]. The aldehyde carbonyl typically reacts preferentially due to its enhanced electrophilicity.

Stereochemical considerations in nucleophilic addition reactions become critical when the carbonyl carbon is prochiral, as is the case with the ketone carbonyl in 2-methyl-3-oxopentanal [12] [13]. The nucleophile can approach from either the top or bottom face of the carbonyl plane, leading to the formation of enantiomeric products in racemic mixtures under non-enzymatic conditions [12] [24]. The stereochemical outcome depends on the relative steric hindrance experienced by the nucleophile during approach from each face.

The presence of the beta-dicarbonyl motif in related structures enhances the acidity of intervening alpha-hydrogen atoms, facilitating enolate formation and subsequent nucleophilic behavior [25] [26]. While 2-methyl-3-oxopentanal does not strictly contain a beta-dicarbonyl system, the proximity of the two carbonyl groups creates similar electronic effects that influence the reactivity of the alpha positions [17].

Biological nucleophilic addition reactions involving 2-methyl-3-oxopentanal would likely proceed through enzyme-catalyzed pathways utilizing coenzymes such as nicotinamide adenine dinucleotide (NADH) or its phosphorylated analog (NADPH) [21] [27]. These biological reducing agents deliver hydride equivalents in a stereoselective manner, with the stereochemical outcome controlled by the enzyme active site geometry [28] [29].

Temperature effects on nucleophilic addition rates follow Arrhenius behavior, with rate constants increasing exponentially with temperature according to the relationship k = A exp(-Ea/RT) [30] [31]. For 2-methyl-3-oxopentanal, the activation energies for nucleophilic addition to the aldehyde and ketone carbonyls differ, with the aldehyde typically exhibiting lower activation barriers due to its enhanced electrophilicity [16] [32].

Oxidation-Reduction Equilibria and Thermodynamic Controls

The oxidation-reduction behavior of 2-methyl-3-oxopentanal encompasses multiple reaction pathways that reflect the complex interplay between thermodynamic stability and kinetic accessibility [33] [34]. The compound can undergo oxidation at the aldehyde functionality to form the corresponding carboxylic acid, while the ketone group remains relatively inert to oxidation under mild conditions [33] [34].

Aldehyde oxidation proceeds through intermediate hydrate formation, where water adds reversibly to the carbonyl group to form a gem-diol intermediate [33] [34]. This hydrate can then be oxidized by various oxidizing agents including chromium trioxide, potassium permanganate, or Tollens reagent, with the mechanism involving abstraction of hydrogen from the hydroxyl groups of the hydrate [33]. The thermodynamic driving force for this oxidation arises from the stability of the carboxylic acid product relative to the aldehyde starting material.

The ketone carbonyl in 2-methyl-3-oxopentanal exhibits resistance to oxidation under normal conditions due to the absence of an abstractable hydrogen atom directly bonded to the carbonyl carbon [33] [34]. However, under harsh oxidative conditions using strong oxidizing agents such as hot alkaline potassium permanganate, cleavage reactions can occur at the carbon-carbon bonds adjacent to the ketone, leading to fragmentation and formation of smaller carboxylic acid products [34].

Reduction reactions of 2-methyl-3-oxopentanal involve the conversion of carbonyl groups to their corresponding alcohols through hydride delivery mechanisms [21] [22]. The thermodynamic feasibility of these reductions depends on the reduction potential of the hydride source and the stability of the resulting alcohol products. Sodium borohydride selectively reduces aldehydes and ketones while leaving other functional groups intact, making it an ideal reagent for the partial reduction of 2-methyl-3-oxopentanal [22].

The equilibrium position for reduction reactions can be influenced by reaction conditions such as pH, temperature, and solvent choice [29]. Under physiological conditions, the cellular redox environment determines the equilibrium between oxidized and reduced forms of carbonyl compounds [29]. The NADH/NAD⁺ and NADPH/NADP⁺ redox couples play crucial roles in maintaining cellular redox homeostasis and controlling the oxidation state of carbonyl-containing molecules [29].

Thermodynamic control in the oxidation-reduction of 2-methyl-3-oxopentanal manifests when reaction conditions allow for equilibration between different redox states [9] [11]. Under these conditions, the most thermodynamically stable products predominate regardless of their formation rates. Temperature effects on redox equilibria follow van't Hoff relationships, with the equilibrium constant varying exponentially with inverse temperature [32] [35].

The activation energies for oxidation and reduction reactions of 2-methyl-3-oxopentanal can be determined through Arrhenius analysis of temperature-dependent rate constants [30] [36]. Typical activation energies for carbonyl oxidation reactions range from 40-80 kilojoules per mole, while reduction reactions generally exhibit lower activation barriers due to the high reactivity of hydride donors [37] [38].

Kinetic versus thermodynamic control becomes particularly important in complex reaction mixtures where multiple oxidation-reduction pathways compete [9] [11]. Under kinetic control, the fastest reaction pathway dominates, often leading to metastable products. Thermodynamic control favors the formation of the most stable products, which may require higher activation energies to form [11].

Polymerization Tendencies and Byproduct Formation

The polymerization behavior of 2-methyl-3-oxopentanal involves complex reaction networks that can lead to the formation of high molecular weight products through various mechanistic pathways [39] [40]. The presence of both aldehyde and ketone functionalities within the same molecule creates multiple reactive sites that can participate in polymerization reactions under appropriate conditions.

Aldol-type polymerization represents the primary polymerization pathway for 2-methyl-3-oxopentanal [40] [4]. This process involves repeated aldol condensation reactions where the compound acts as both the nucleophilic enolate donor and the electrophilic carbonyl acceptor. The resulting polymer backbone contains alternating carbon-carbon bonds formed through aldol condensation, with pendant hydroxyl groups that can undergo further reactions such as dehydration to form conjugated systems [40].

The thermodynamic parameters governing polymerization equilibria can be analyzed through temperature-dependent studies [39]. For related carbonyl compounds, typical enthalpy changes range from -15 to -25 kilojoules per mole for each polymerization step, while entropy changes are generally negative due to the loss of translational and rotational freedom upon polymer formation [39]. The ceiling temperature, above which depolymerization becomes thermodynamically favored, depends on the concentration and specific molecular structure [39].

Byproduct formation during polymerization of 2-methyl-3-oxopentanal can involve several competing reaction pathways [41] [42]. Oxidative processes can generate reactive carbonyl compounds such as glyoxal, methylglyoxal, and other dicarbonyl species that can participate in further reactions [41] [43]. These reactive intermediates can form cross-links between polymer chains, leading to network formation and potential gelation of the reaction mixture [43] [44].

The formation of cyclic oligomers represents another significant byproduct pathway [39]. Intramolecular cyclization reactions can compete with intermolecular polymerization, particularly at low concentrations where intramolecular reactions are kinetically favored. The ring strain and conformational constraints of cyclic products influence their relative stability compared to linear polymers [39].

Temperature effects on polymerization kinetics follow Arrhenius relationships, with both polymerization and depolymerization rates increasing with temperature [30] [31]. However, the temperature dependence of equilibrium constants can lead to complex temperature-composition relationships where the extent of polymerization may either increase or decrease with temperature depending on the relative magnitudes of enthalpy and entropy changes [32] [35].

Inhibition of polymerization can be achieved through the addition of antioxidants or radical scavengers that interrupt the propagation mechanisms [45]. These additives function by reacting with reactive intermediates or by stabilizing them in forms that cannot participate in further polymerization reactions [45]. The effectiveness of different inhibitors depends on their mechanism of action and their reactivity toward the specific intermediates formed during polymerization of 2-methyl-3-oxopentanal [45].

The degradation pathways of polymers formed from 2-methyl-3-oxopentanal involve both hydrolytic and oxidative mechanisms [46] [47]. Hydrolytic degradation can occur at acetal linkages or other hydrolytically labile bonds formed during polymerization. Oxidative degradation involves the formation of additional carbonyl groups and eventual chain scission, leading to lower molecular weight fragments that may themselves be reactive toward further transformations [46] [47].

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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